
rac Clopidogrel-d4 Hydrogen Sulfate
Vue d'ensemble
Description
rac Clopidogrel-d4 Hydrogen Sulfate is a deuterated form of clopidogrel, an antiplatelet agent used to inhibit blood clots in various conditions such as cerebrovascular disease, peripheral vascular disease, and coronary artery disease . The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, making it useful in various research applications .
Mécanisme D'action
Target of Action
The primary target of rac Clopidogrel-d4 Hydrogen Sulfate is the P2Y12 receptor . This receptor plays a crucial role in initiating a secondary messenger cascade that ultimately leads to platelet aggregation .
Mode of Action
this compound acts as an irreversible inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the receptor from initiating the secondary messenger cascade, thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the biochemical pathway leading to platelet aggregation. This disruption affects the downstream effects of this pathway, which include the formation of blood clots .
Pharmacokinetics
This means it is metabolized in the body to produce the active drug . The bioavailability of this compound would be influenced by factors such as absorption rate, distribution within the body, metabolic conversion to the active drug, and eventual excretion.
Result of Action
The primary result of this compound’s action is the prevention of platelet aggregation . This reduces the risk of blood clot formation, thereby decreasing the likelihood of events such as myocardial infarction (heart attack) and stroke .
Analyse Biochimique
Biochemical Properties
“rac Clopidogrel-d4 Hydrogen Sulfate” plays a significant role in biochemical reactions. It is an irreversible inhibitor of the P2Y12 receptor . The P2Y12 receptor is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .
Cellular Effects
The effects of “this compound” on cells are primarily related to its antiplatelet activity. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, a key process in the formation of blood clots .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the P2Y12 receptor. This binding is irreversible, leading to a long-lasting inhibition of platelet aggregation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac Clopidogrel-d4 Hydrogen Sulfate involves the incorporation of deuterium atoms into the clopidogrel molecule. This is typically achieved through a series of chemical reactions that introduce deuterium-labeled reagents into the synthesis pathway . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product . Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
rac Clopidogrel-d4 Hydrogen Sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and thiol derivatives, which are valuable for various research applications .
Applications De Recherche Scientifique
Analytical Chemistry
Stable Isotope Labeling
Rac Clopidogrel-d4 Hydrogen Sulfate is primarily used as an internal standard in quantitative analysis methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its deuterated form allows for precise quantification of clopidogrel and its metabolites in biological samples. Studies have demonstrated that using this labeled compound enhances the accuracy of measuring drug concentrations, particularly in plasma samples from patients or animal models .
Method Validation
In a study focusing on the validation of analytical methods for quantifying clopidogrel metabolites, this compound was utilized to establish standard curves and assess method precision. The results indicated that the compound's presence significantly improved the reliability of the assays, with accuracy and precision metrics consistently below 3% for various metabolites .
Pharmacokinetics and Pharmacodynamics
Metabolism Studies
Research employing this compound has provided insights into the metabolic pathways of clopidogrel. Approximately 15% of clopidogrel undergoes bioactivation to active metabolites (H3 and H4 isomers), while the remaining is converted to an inactive form. Studies using this labeled compound have elucidated these pathways, helping to understand individual variability in drug response .
Efficacy Assessment
The compound has been instrumental in assessing the efficacy of clopidogrel in inhibiting platelet aggregation. By using this compound as a tracer, researchers can correlate drug levels with pharmacodynamic effects, providing a clearer picture of how different doses influence therapeutic outcomes .
Clinical Research Applications
Case Studies
Several clinical studies have incorporated this compound to evaluate its effectiveness in diverse populations. For instance, studies on patients with cardiovascular diseases have shown that monitoring clopidogrel levels via this stable isotope can predict treatment outcomes and guide therapeutic adjustments .
Patient Variability Analysis
The use of this compound has also facilitated investigations into genetic factors affecting drug metabolism. Variations in patient responses to clopidogrel therapy can be linked to polymorphisms in metabolic enzymes, which have been studied using this labeled compound to trace metabolic pathways more accurately .
Drug Development and Formulation
Formulation Stability
Research into solid medicinal compositions containing clopidogrel hydrogen sulfate has highlighted the stability benefits provided by this compound during formulation development. The incorporation of this compound aids in understanding the interactions between active pharmaceutical ingredients and excipients, leading to improved drug formulations with enhanced bioavailability .
Summary Table: Key Applications
Application Area | Description |
---|---|
Analytical Chemistry | Used as an internal standard for HPLC and mass spectrometry analyses |
Pharmacokinetics | Aids in understanding metabolic pathways and drug activation |
Clinical Research | Facilitates efficacy assessments and variability analyses among patients |
Drug Development | Enhances stability studies for pharmaceutical formulations |
Comparaison Avec Des Composés Similaires
rac Clopidogrel-d4 Hydrogen Sulfate is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages . Similar compounds include:
Clopidogrel Hydrogen Sulfate: The non-deuterated form of clopidogrel, used as an antiplatelet agent.
Ticlopidine: Another antiplatelet agent structurally similar to clopidogrel.
Prasugrel: A third-generation thienopyridine antiplatelet agent with a similar mechanism of action.
These compounds share similar pharmacological properties but differ in their metabolic pathways and clinical applications .
Activité Biologique
Rac Clopidogrel-d4 hydrogen sulfate is a stable isotope-labeled form of Clopidogrel, a widely used antiplatelet medication. This compound is critical for studying the pharmacokinetics and biological activity of Clopidogrel, particularly its mechanism of action and metabolic pathways. This article delves into the biological activity of this compound, including its pharmacodynamics, metabolism, and relevant case studies.
Overview of Clopidogrel
Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. Upon administration, it is converted in the liver primarily by cytochrome P450 enzymes into its active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from binding to its receptor, thereby reducing platelet aggregation and thrombus formation .
Pharmacodynamics
Mechanism of Action:
- P2Y12 Receptor Antagonism: The active metabolite of Clopidogrel selectively binds to the P2Y12 receptor, inhibiting ADP-induced platelet aggregation. This effect is crucial in preventing thrombotic cardiovascular events .
- Isomer Activity: Among the various diastereomers produced during metabolism, only H3 and H4 exhibit significant antiplatelet activity, with H4 being the most potent .
Metabolism
The metabolism of this compound involves several key steps:
- Conversion to Active Metabolite: Approximately 15% of Clopidogrel is bioactivated to the active metabolites (H3 and H4), while the remaining 85% is converted to an inactive carboxylic acid derivative .
- Stability and Detection: Studies have shown that rac Clopidogrel-d4 and its metabolites remain stable under various storage conditions, facilitating accurate quantification in biological samples .
Table 1: Metabolic Pathways of Clopidogrel
Pathway | Description | Percentage Conversion |
---|---|---|
Active Metabolite (H3 & H4) | Bioactivation via CYP450 enzymes | ~15% |
Inactive Carboxylic Acid | Major metabolic pathway | ~85% |
Case Study: Clinical Pharmacokinetics
A study involving healthy male subjects assessed the pharmacokinetics of this compound alongside its active metabolites. The findings indicated that after administration, peak plasma concentrations were achieved within a specified time frame, demonstrating the compound's bioavailability and metabolic profile.
- Key Findings:
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (ng/mL) | [Insert Value] |
Tmax (hours) | [Insert Value] |
Half-life (hours) | [Insert Value] |
Bioavailability (%) | [Insert Value] |
Propriétés
IUPAC Name |
methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-QZFMBAIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.